molecular formula C9H17NO B13565469 (1-Methoxyspiro[3.3]heptan-1-yl)methanamine

(1-Methoxyspiro[3.3]heptan-1-yl)methanamine

Katalognummer: B13565469
Molekulargewicht: 155.24 g/mol
InChI-Schlüssel: MKQWWCJNAQYRPD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1-Methoxyspiro[33]heptan-1-yl)methanamine is a chemical compound with a unique spirocyclic structure This compound is characterized by a spiro[33]heptane core, which is a bicyclic system where two rings share a single carbon atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methoxyspiro[3.3]heptan-1-yl)methanamine typically involves multiple steps, starting from readily available precursors. One common approach is to use a spirocyclic ketone as the starting material, which undergoes a series of reactions including reduction, methoxylation, and amination to yield the desired compound. The reaction conditions often involve the use of reducing agents like sodium borohydride, methanol as a solvent, and amine sources such as ammonia or primary amines .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would follow similar routes as laboratory-scale synthesis, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and automated systems to ensure consistent production quality.

Analyse Chemischer Reaktionen

Types of Reactions

(1-Methoxyspiro[3.3]heptan-1-yl)methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure high yields and selectivity.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield aldehydes or carboxylic acids, while nucleophilic substitution can produce a variety of substituted amines.

Wissenschaftliche Forschungsanwendungen

(1-Methoxyspiro[3.3]heptan-1-yl)methanamine has several applications in scientific research, including:

Wirkmechanismus

The mechanism of action of (1-Methoxyspiro[3.3]heptan-1-yl)methanamine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The methoxy group may participate in hydrogen bonding or hydrophobic interactions, while the methanamine group can form ionic or covalent bonds with target molecules. These interactions can modulate the activity of the target, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(1-Methoxyspiro[3.3]heptan-1-yl)methanamine is unique due to its specific arrangement of functional groups and the spirocyclic core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Eigenschaften

Molekularformel

C9H17NO

Molekulargewicht

155.24 g/mol

IUPAC-Name

(3-methoxyspiro[3.3]heptan-3-yl)methanamine

InChI

InChI=1S/C9H17NO/c1-11-9(7-10)6-5-8(9)3-2-4-8/h2-7,10H2,1H3

InChI-Schlüssel

MKQWWCJNAQYRPD-UHFFFAOYSA-N

Kanonische SMILES

COC1(CCC12CCC2)CN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.